molecular formula C26H26N4O4S B2497992 N-[3-(1H-1,3-苯并二氮杂卓-2-基)苯基]-4-{甲基[(氧杂环戊烷-2-基)甲基]磺酰胺基}苯甲酰胺 CAS No. 868676-55-5

N-[3-(1H-1,3-苯并二氮杂卓-2-基)苯基]-4-{甲基[(氧杂环戊烷-2-基)甲基]磺酰胺基}苯甲酰胺

货号: B2497992
CAS 编号: 868676-55-5
分子量: 490.58
InChI 键: DBTPJKONQGQZKR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a useful research compound. Its molecular formula is C26H26N4O4S and its molecular weight is 490.58. The purity is usually 95%.
BenchChem offers high-quality N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

该化合物因其抗菌特性而被研究。在一项由 Gurram 和 Azam 进行的研究中,合成并评估了几种 N’- (1,3-苯并噻唑-2-基)-芳酰胺衍生物对革兰氏阳性和革兰氏阴性细菌菌株的活性。值得注意的是,化合物 C3、C5、C9、C13-15 和 C17 对金黄色葡萄球菌 NCIM 5021 表现出良好的活性,MIC 值在 19.7 到 24.2 μM 之间。 其中,化合物 C13 通过酰胺键将噻吩环连接到苯并噻唑部分,对金黄色葡萄球菌 NCIM 5022 表现出最大活性(MIC 为 13.0 μM),并对金黄色葡萄球菌 ATCC 43300 具有杀菌活性 .

抗癌潜力

尽管该化合物的抗癌作用的具体研究有限,但其苯并噻唑骨架表明该化合物在该领域具有潜力。 苯并噻唑衍生物因其抗肿瘤特性而被研究,进一步研究可以揭示该化合物是否对癌细胞系表现出细胞毒性 .

抗结核活性

吲哚衍生物与该化合物具有结构相似性,已被研究用于其抗结核活性。 虽然没有直接关系,但值得注意的是,来自吡啶和吲哚的 (E)-1-(2-(1H-吲哚-3-基)-5-(吡啶-4-基)-1,3,4-恶二唑-3(2H)-基)-3-(取代苯基)丙-2-烯-1-酮衍生物在体外对结核分枝杆菌 (H37Ra MTB) 和牛分枝杆菌 (BCG) 表现出抗结核活性 .

其他潜在应用

虽然文献没有专门提到该化合物,但苯并噻唑衍生物也与各种其他活性有关,包括抗真菌、抗原生动物、抗高血压和抗炎作用。 此外,一些含有苯并噻唑核的药物用于治疗青光眼、帕金森病和肌萎缩性侧索硬化症等疾病 .

作用机制

Target of Action

The compound, also known as N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide, primarily targets Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell division and the cell cycle, making them important targets for compounds with potential anticancer activity.

Mode of Action

It is known that the compound interacts with its targets, potentially inhibiting their activity . This interaction can lead to changes in the cell cycle and cell division, which could result in the death of cancer cells.

Biochemical Pathways

The compound’s interaction with Aurora kinase A and Cyclin-dependent kinase 2 affects the cell cycle, a complex biochemical pathway that controls cell division . By inhibiting these proteins, the compound can disrupt the normal progression of the cell cycle, leading to cell death.

Pharmacokinetics

A study on similar compounds suggests that they may have favorable pharmacokinetic profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and effectiveness as a drug.

Result of Action

The result of the compound’s action is the potential inhibition of cell division, leading to cell death . This makes the compound a potential candidate for anticancer therapy.

未来方向

The experimental results and drug-likeness properties of the Pd (II) complex derived from a similar compound suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

属性

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-30(17-21-8-5-15-34-21)35(32,33)22-13-11-18(12-14-22)26(31)27-20-7-4-6-19(16-20)25-28-23-9-2-3-10-24(23)29-25/h2-4,6-7,9-14,16,21H,5,8,15,17H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTPJKONQGQZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。